N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
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Overview
Description
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide: is a complex organic compound that features a pyridine ring substituted with a chloro group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the reaction of 3-chloro-5-iodopyridine with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products: The major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through coupling reactions.
Biology and Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The dioxaborolane moiety can facilitate interactions with biological molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of an acetamide group.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Lacks the chloro and pyridine functionalities.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.
Properties
Molecular Formula |
C13H18BClN2O3 |
---|---|
Molecular Weight |
296.56 g/mol |
IUPAC Name |
N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H18BClN2O3/c1-8(18)17-11-10(15)6-9(7-16-11)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3,(H,16,17,18) |
InChI Key |
XMPQDTMKVCFPDH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)Cl |
Origin of Product |
United States |
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